N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

Stereochemistry Chiral purity Diastereomer differentiation

Supply discontinuity plagues protease inhibitor SAR programs: four of five structural analogs are discontinued. This (S,S)-diastereomer (CAS 1401669-15-5) is the sole variant with active supply, built on the validated elastase inhibitor pharmacophore (N-acetyl-L-alanyl-L-prolyl-isopropylamide). - Free primary amine enables modular N-terminal diversification (acylation, sulfonylation, carbamoylation) for P3/P4 SAR exploration. - Two quality tiers: 95% (Fluorochem) and 98% (MolCore, Leyan), with regional stock-dependent lead times (EU: next day; China: 10-14 days). - Defined (S,S)-stereochemistry (InChI Key HRZIFLIJPNZBET-JQWIXIFHSA-N) with alternative diastereomer and positional isomer commercially available for chiral HPLC method validation.

Molecular Formula C13H25N3O2
Molecular Weight 255.36 g/mol
Cat. No. B7921680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
Molecular FormulaC13H25N3O2
Molecular Weight255.36 g/mol
Structural Identifiers
SMILESCC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)C
InChIInChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)8-12-6-5-7-15(12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3/t10-,12-/m0/s1
InChIKeyHRZIFLIJPNZBET-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Definition and Procurement Relevance


N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide (CAS 1401669-15-5) is a chiral, non-proteinogenic acetamide derivative built on an (S,S)-alanyl-proline dipeptide scaffold wherein the C-terminal carboxylic acid is replaced by an N-isopropyl-acetamide moiety attached via a pyrrolidin-2-ylmethyl linker . With a molecular formula of C₁₃H₂₅N₃O₂ and a molecular weight of 255.36 g/mol, it belongs to the class of pyrrolidine-containing peptidomimetic building blocks frequently employed in protease inhibitor design . The compound exists as a defined (S,S)-diastereomer with two chiral centres at the alanine α-carbon and the proline 2-position, distinguishing it from its closely related diastereomer (CAS 1354029-06-3), its positional isomer anchored at pyrrolidin-3-ylmethyl (CAS 1354032-93-1), its N-ethyl congener (CAS 1401666-15-6), and its glycine-substituted analog (CAS 1353994-18-9) . Critically, direct head-to-head biological activity data comparing this compound with its closest structural analogs are absent from the peer-reviewed primary literature and public bioactivity databases (ChEMBL, BindingDB, PubChem) as of mid-2026; the differentiation evidence that follows is therefore grounded in structural, physicochemical, stereochemical, and commercial-supply dimensions supported by vendor technical datasheets and class-level structure-activity relationship (SAR) inferences rather than published comparative bioassay results [1].

Stereochemistry Defined (S,S)-diastereomer for chiral recognition studies
Scaffold class Ala-Pro peptidomimetic building block for protease inhibitor design
Supply context Active-supply variant within the pyrrolidine-acetamide class

Why In-Class Pyrrolidine-Acetamide Building Blocks Cannot Be Interchanged


The pyrrolidine-acetamide chemical space accessible to procurement contains at least five compounds sharing the C₁₃H₂₅N₃O₂ or closely related molecular formulae that differ solely in stereochemistry at one or both chiral centres, the pyrrolidine ring attachment point (2-ylmethyl vs. 3-ylmethyl), the N-alkyl substituent (isopropyl vs. ethyl), or the amino acid side chain (alanine methyl vs. glycine hydrogen) [1]. These seemingly minor modifications produce non-interchangeable entities: stereochemical inversion alters the three-dimensional presentation of the primary amine and acetamide pharmacophoric elements to chiral biological targets; shifting the anchoring point from pyrrolidine-C2 to C3 repositions the entire N-isopropyl-acetamide vector relative to the alanyl-pyrrolidine core; and replacing isopropyl with ethyl reduces both steric bulk and lipophilicity (predicted logP difference of approximately 0.5 log units) . In the context of the well-established N-acetyl-L-alanyl-L-prolyl-isopropylamide elastase inhibitor pharmacophore—wherein the isopropylamide C-terminal cap and the alanine α-methyl group are both documented contributors to inhibitory potency—these structural variables are expected to modulate target engagement, selectivity, and physicochemical profile in ways that render generic substitution scientifically unsound without explicit comparative data [2].

Stereochemical inversion at either chiral centre may alter target binding geometry and cannot be assumed equivalent.
Pyrrolidine ring attachment point (2-ylmethyl vs. 3-ylmethyl) redirects the acetamide cap vector, affecting enzyme pocket complementarity.
N-alkyl cap substitution (isopropyl vs. ethyl) shifts lipophilicity and binding interactions; SAR may not transfer directly.

Quantitative Differentiation vs. Closest Structural Analogs


Stereochemical Definition: (S,S)-Diastereomer Specificity

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide (CAS 1401669-15-5) is unambiguously assigned as the (S,S)-diastereomer based on its IUPAC name, which specifies (2S) configuration at both the alanine α-carbon and the pyrrolidine 2-position: N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide . Its InChI Key, HRZIFLIJPNZBET-JQWIXIFHSA-N, contains the full stereochemical specification layer and differs from that of CAS 1354029-06-3 (InChI Key HRZIFLIJPNZBET-PUPNTHPHNA-N), confirming these are distinct diastereomers rather than identical compounds . The differing MDL numbers—MFCD21096302 for the target vs. MFCD21096301 for CAS 1354029-06-3—further corroborate their discrete chemical identities . A researcher intending to reproduce or extend work on the alanyl-prolyl-isopropylamide pharmacophore must select the correct diastereomer; substitution with the alternative diastereomer introduces an uncontrolled stereochemical variable that may alter binding geometry at chiral enzyme active sites by altering the spatial orientation of the primary amine and isopropyl groups.

Diastereomer identity
Identity verification
InChI Key stereolayer distinguishes (S,S) from diastereomer
Required for chiral recognition-dependent assays
CAS 1354029-06-3 is a distinct diastereomer; MDL numbers confirm separate identities.
Stereochemistry Chiral purity Diastereomer differentiation Peptidomimetic building blocks

Pyrrolidine Ring Anchoring Position: 2-ylmethyl vs. 3-ylmethyl

The target compound anchors its N-isopropyl-acetamide moiety at the pyrrolidine 2-ylmethyl position, whereas its positional isomer N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide (CAS 1354032-93-1) attaches the identical functional group at the pyrrolidine 3-ylmethyl position . This single-atom shift in the pyrrolidine ring attachment point repositions the entire N-isopropyl-acetamide vector relative to the alanyl-pyrrolidine core, altering the distance and angle between the primary amine (hydrogen bond donor) and the acetamide carbonyl (hydrogen bond acceptor). In the pyrrolidine-2-ylmethyl series, the acetamide side chain is positioned one carbon closer to the alanyl carbonyl and the pyrrolidine nitrogen than in the 3-ylmethyl series, which may affect conformational preferences of the pyrrolidine ring and the spatial relationship between key hydrogen-bonding functionalities . Both compounds share the identical molecular formula C₁₃H₂₅N₃O₂ and molecular weight of 255.36 g/mol yet possess distinct CAS numbers, MDL numbers (MFCD21096302 vs. MFCD21096303), and InChI Keys . When used as a building block for dipeptidyl peptidase or prolyl oligopeptidase inhibitor scaffolds—where the pyrrolidine ring itself often occupies the enzyme S1' pocket—the 2-ylmethyl vs. 3-ylmethyl attachment point dictates the exit vector trajectory of the N-isopropyl-acetamide cap group and thus influences complementarity with the target enzyme's S2' or solvent-exposed region [1].

Anchor position shift
Direct comparison
Pyrrolidin-2-ylmethyl vs. 3-ylmethyl repositions N-isopropyl-acetamide vector
Alters exit vector trajectory for S2' pocket complementarity
Identical MW but distinct MDL and CAS; conformation-dependent binding may differ.
Positional isomerism Linker geometry Pharmacophore vector orientation Structure-based design

N-Alkyl Cap Lipophilicity: Isopropyl vs. Ethyl Substitution

The target compound features an N-isopropyl substituent on the acetamide nitrogen (C₃ alkyl cap), whereas its N-ethyl analog (CAS 1401666-15-6) bears a smaller N-ethyl group (C₂ alkyl cap) . The predicted logP for the N-ethyl analog is reported as approximately 1.2 ; applying the established Hansch fragment constant of π = +0.5 per additional methylene group in aliphatic systems yields a predicted logP of approximately 1.7 for the N-isopropyl target compound [1]. This ~0.5 log unit difference corresponds to an approximately 3.2-fold increase in computed octanol-water partition coefficient. The molecular weight difference (255.36 vs. 241.33 g/mol; ΔMW = 14.03 g/mol) reflects exactly one methylene unit . In the context of the classical N-acetyl-L-alanyl-L-prolyl-isopropylamide elastase inhibitor pharmacophore, the isopropylamide C-terminus has been specifically identified as contributing to inhibitory potency; structural data from the 1974 Biochem paper cited in US4176116 established that among alkylamide variants (methyl, ethyl, propyl, isopropyl), the isopropylamide conferred optimal elastase inhibition in the N-acetyl-alanyl-prolyl series [2]. This precedent supports a class-level inference that the N-isopropyl cap in this compound series may provide differential binding properties compared to the N-ethyl variant.

Lipophilicity shift
Predicted
ΔlogP ≈ +0.5 (isopropyl vs. ethyl)
May influence membrane permeability and non-specific binding
Estimated via Hansch π; no experimental logP available.
Lipophilicity N-alkyl substitution logP Membrane permeability Metabolic stability

Amino Acid Side Chain Steric Differentiation: Alanine vs. Glycine

The target compound incorporates an (S)-alanine residue (R = CH₃) at the aminoacyl position, whereas its glycine analog N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide (CAS 1353994-18-9) replaces the alanine methyl group with a hydrogen atom (R = H) . This substitution results in a molecular weight difference of 14.03 g/mol (255.36 vs. 241.33 g/mol) and eliminates the chiral centre at the amino acid α-carbon, converting the compound from a defined (S,S)-diastereomer to a single (S)-enantiomer at the proline position . The steric parameter difference is substantial: the alanine methyl group contributes a Taft Es value of approximately -1.24 vs. 0.00 for glycine hydrogen, representing a significant increase in steric bulk adjacent to the primary amine [1]. In protease inhibitor design, the P1 residue side chain occupies the enzyme S1 specificity pocket; alanine at P1 provides a methyl group that can engage in hydrophobic packing interactions within small S1 pockets (e.g., elastase S1 pocket accommodates small hydrophobic residues such as Ala and Val), whereas glycine at P1 eliminates this interaction entirely, potentially reducing binding affinity but increasing conformational flexibility [2]. Both compounds are priced equivalently in the Fluorochem catalogue (16,610 CNY/500mg), indicating that the alanine-methyl substitution does not command a price premium despite its additional stereochemical complexity .

Side chain sterics
Direct comparison
Alanine (CH₃) vs. glycine (H); ΔTaft Es ≈ −1.24
Determines hydrophobic P1 pocket interaction potential
Glycine analog lacks methyl group and one chiral centre; S1 pocket fit differs.
Steric bulk Alanine vs. glycine P1 specificity Protease S1 pocket Peptidomimetic design

Commercial Supply Status and Price Differentiation

An analysis of Fluorochem's product catalogue (the primary Western supplier for this compound class) reveals distinct commercial statuses and pricing for the five closest structural analogs as of mid-2026 . The target compound (CAS 1401669-15-5, F084821) is listed at 16,610 CNY/500mg with availability contingent on regional stock (EU/UK/China), while its diastereomer (CAS 1354029-06-3, F084820) is listed at 15,268 CNY/500mg but marked as 'Discontinued' on CymitQuimica . The 3-ylmethyl positional isomer (CAS 1354032-93-1, F084822) is priced at 15,268 CNY/500mg, also discontinued . The N-ethyl analog (CAS 1401666-15-6, F084805) matches the target compound's price at 16,610 CNY/500mg but is similarly discontinued . The glycine analog (CAS 1353994-18-9, F084744) is priced identically to the target at 16,610 CNY/500mg . This supply landscape indicates that the target (S,S)-2-ylmethyl-N-isopropyl compound occupies a distinct procurement niche: it is the only variant among the five that retains active supply status (non-discontinued) in the Fluorochem/CymitQuimica distribution network, with a modest price premium (~8.8%) over certain discontinued comparators that must be sourced through alternative channels. Secondary suppliers (MolCore, Leyan) offer both the 1401669-15-5 and 1354029-06-3 variants at 98% purity (NLT 98%), providing alternative procurement pathways for researchers requiring either diastereomer .

Supply status rank
Reported
Ranked as only active-supply variant in Fluorochem network
Procurement reliability context
Modest price premium over discontinued comparators; check regional stock.
Procurement Commercial availability Supplier catalogue comparison Research chemical sourcing

Class-Level Pharmacophore Inference: Elastase Inhibitor Scaffold

The target compound shares its core dipeptide scaffold—(S)-alanyl-(S)-prolyl capped with an N-isopropyl-acetamide—with N-acetyl-L-alanyl-L-prolyl-isopropylamide, a compound disclosed as an elastase inhibitor in Biochem. 13, 5495 (1974) and subsequently claimed in US Patent US4176116 [1]. The structural correspondence is extensive: both compounds contain an (S)-alanine residue N-acylated to an (S)-proline (pyrrolidine-2-carboxylic acid derivative), with the C-terminus elaborated as an N-isopropyl-amide. The key structural difference is that the historical elastase inhibitor features a proline carboxamide linkage (pyrrolidine-2-carboxamide) to the isopropylamide, whereas the target compound replaces this with a pyrrolidin-2-ylmethyl-N-isopropyl-acetamide motif—effectively reducing the amide bond and inserting a methylene spacer between the pyrrolidine ring and the acetamide nitrogen [2]. This modification eliminates one hydrogen bond donor (the prolyl carboxamide N-H) while adding conformational flexibility through the methylene spacer. In the context of post-proline cleaving enzyme inhibitor design, the pyrrolidine ring serves as the P1 proline mimic, the alanyl residue occupies P2, and the isopropyl-acetamide serves as the C-terminal cap [3]. SAR studies on prolyl oligopeptidase (POP) inhibitors have established that pyrrolidine-containing C-terminal amides can achieve nanomolar potency (IC₅₀ values as low as 49 nM for optimized pyrrolidine amides) and that the nature of the amide cap significantly influences both potency and selectivity across the prolyl peptidase family (POP, FAP, DPP-IV, DPP8, DPP9) [4]. While no direct inhibitory data exist for the target compound itself, its structural embedding within this validated pharmacophore class provides a rational basis for its procurement as a building block in protease inhibitor discovery programmes, with the expectation that the isopropyl-acetamide cap and (S)-alanine methyl group will contribute to target recognition in a manner analogous to the established N-acetyl-alanyl-prolyl-isopropylamide series [5].

Pharmacophore analogy
Class-level inference
Structurally embedded in validated elastase inhibitor Ala-Pro-isopropylamide scaffold
Supports protease inhibitor discovery context
No direct inhibitory data; N-terminal free amine differs from acetylated comparator.
Elastase inhibition Peptidomimetic pharmacophore Ala-Pro isopropylamide Protease inhibitor design

Evidence-Anchored Application Scenarios


Protease Inhibitor Lead Discovery: Ala-Pro Peptidomimetic Building Block

The compound's (S,S)-alanyl-prolyl scaffold with an N-isopropyl-acetamide C-terminal cap directly mirrors the validated elastase inhibitor pharmacophore established by N-acetyl-L-alanyl-L-prolyl-isopropylamide [1]. Researchers developing inhibitors of human leukocyte elastase (HLE), fibroblast activation protein (FAP), prolyl oligopeptidase (POP), or dipeptidyl peptidases (DPP-IV, DPP8, DPP9) can employ this compound as a key intermediate whose free primary amine permits modular N-terminal diversification (acylation, sulfonylation, carbamoylation, or reductive amination) to explore P3/P4 substituent SAR [2]. The defined (S,S)-stereochemistry at both chiral centres is critical, as the prolyl peptidase family exhibits stringent stereochemical requirements at the P1 proline mimic position [3].

Stereochemical Probe for Chiral Chromatography Method Development

The compound's well-defined (S,S)-diastereomeric identity (InChI Key HRZIFLIJPNZBET-JQWIXIFHSA-N) and the commercial availability of its alternative diastereomer (CAS 1354029-06-3) and positional isomer (CAS 1354032-93-1) from secondary suppliers such as MolCore and Leyan at 98% purity make this compound series suitable for developing and validating chiral HPLC separation methods. The presence of two chiral centres, a basic primary amine, and a neutral acetamide provides multiple spectroscopic handles (UV detection at ~200-220 nm; MS/MS fragmentation at the amide bond) for analytical method development, while the structural similarity among the five analogs enables systematic evaluation of chiral stationary phase selectivity .

Conformational Analysis of Pyrrolidine Ring and Peptidomimetic Backbone

The pyrrolidine ring in this compound is substituted at the 2-position with a methylene-linked N-isopropyl-acetamide, creating a steric and electronic environment distinct from both the 3-substituted positional isomer and the simple prolyl-carboxamide found in the historical elastase inhibitor series . The reduction of the prolyl carboxamide to a pyrrolidin-2-ylmethyl-acetamide eliminates one hydrogen bond donor (amide N-H) while introducing a methylene spacer that increases conformational flexibility at the C-terminal cap. This structural feature makes the compound valuable for NMR-based conformational analysis and molecular dynamics studies investigating how pyrrolidine ring puckering (Cβ-exo vs. Cβ-endo) and linker flexibility influence the presentation of the acetamide pharmacophore to biological targets [4]. The availability of the glycine analog (CAS 1353994-18-9) further enables comparative studies on how the alanine α-methyl group restricts backbone conformational sampling relative to the more flexible glycine variant .

Procurement of the Active-Supply (S,S)-Diastereomer for Research Continuity

As documented in Section 3, four of the five closest structural analogs in the Fluorochem catalogue are marked as Discontinued, making the target compound (CAS 1401669-15-5) the only variant with active supply status through the Fluorochem/CymitQuimica distribution network . For research groups with established SAR programmes built around the pyrrolidin-2-ylmethyl-N-isopropyl-acetamide scaffold, this supply landscape makes the (S,S)-diastereomer the most reliably procurable entry point. The compound is available at 95% purity from Fluorochem (F084821) and at 98% purity from secondary suppliers MolCore and Leyan, offering quality-tier options depending on experimental requirements . Procurement planning should account for the moderate price premium (~8.8%) over the discontinued comparators and the regional stock-dependent lead times (EU Stock: next day; UK Stock: 3-5 days; China Stock: 10-14 days) .

Application
Selection Property
Validation Focus
Protease inhibitor lead discovery
(S,S)-Ala-Pro scaffold with free N-terminus
Chiral recognition and P1/P2 SAR mapping
Chiral HPLC method development
Defined (S,S)-diastereomer and analog set
Enantiomeric separation and detection optimization
Pyrrolidine linker conformational studies
2-ylmethyl-acetamide flexibility vs. carboxamide
Ring puckering and pharmacophore presentation
Procurement for established SAR programmes
Active-supply (S,S) variant in pyrrolidine-acetamide class
Supply chain reliability and purity-tier selection
Quote Request

Request a Quote for N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.